

what is the mechanism of action of BMS-1166-N-piperidine-COOH

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Compound of Interest

Compound Name: *BMS-1166-N-piperidine-COOH*

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An In-depth Technical Guide on the Mechanism of Action of **BMS-1166-N-piperidine-COOH**

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166-N-piperidine-COOH is a derivative of BMS-1166, a potent, small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) interaction with its receptor, Programmed Death-1 (PD-1).[1] The core scaffold, BMS-1166, represents a significant advancement in the development of non-antibody-based cancer immunotherapies.[2] This guide elucidates the multifaceted mechanism of action of BMS-1166 and clarifies the specific role of the N-piperidine-COOH modification, which functionalizes the molecule as a critical component for creating Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of PD-L1.[1][3][4]

Core Mechanism of the Parent Compound: BMS-1166

The therapeutic effect of BMS-1166 stems from its ability to disrupt the PD-1/PD-L1 immune checkpoint pathway, which is often exploited by cancer cells to evade immune surveillance.[5] BMS-1166 achieves this through a dual mechanism: direct inhibition of the PD-1/PD-L1 interaction and disruption of PD-L1 maturation and trafficking.

Direct Inhibition of the PD-1/PD-L1 Interaction

BMS-1166 binds directly to a hydrophobic pocket on the surface of PD-L1, the same surface that interacts with PD-1.^[5] This binding induces the dimerization of PD-L1 molecules.^{[6][7]} The formation of this BMS-1166-mediated PD-L1 dimer sterically hinders the engagement of PD-L1 with the PD-1 receptor on T-cells, thereby blocking the inhibitory downstream signal and restoring T-cell activation.^{[2][6]}

Inhibition of PD-L1 Glycosylation and ER Export

A more recently elucidated and unique mechanism of BMS-1166 involves the disruption of post-translational modification and cellular trafficking of PD-L1.^{[5][8]} PD-L1 is a glycoprotein that undergoes N-linked glycosylation in the endoplasmic reticulum (ER) and Golgi apparatus, a process critical for its stability and transport to the cell surface.^{[7][9]} BMS-1166 specifically and partially inhibits the N-glycosylation of human PD-L1.^[5] This interference prevents the proper maturation of the PD-L1 protein and blocks its export from the ER to the Golgi apparatus.^{[7][8][9]} The consequence is the accumulation of under-glycosylated, non-functional PD-L1 in the ER, leading to a reduction of mature PD-L1 on the cell surface available to engage with PD-1.^{[5][10]}

Role of the N-piperidine-COOH Moiety: Enabling PROTAC Formation

The "-N-piperidine-COOH" functional group on the BMS-1166 scaffold serves as a chemical handle or attachment point for a linker molecule.^[1] This modification is key to its use in the synthesis of PROTACs. A PROTAC is a bifunctional molecule that consists of three parts: a ligand that binds to a target protein (in this case, the BMS-1166 moiety binding to PD-L1), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.^[4]

Therefore, the primary mechanism of **BMS-1166-N-piperidine-COOH** is to act as the target-binding component of a larger PROTAC molecule, such as "PROTAC PD-1/PD-L1 degrader-1".^{[1][4]}

Mechanism of Action of BMS-1166-Based PROTACs

Once synthesized into a PROTAC, the BMS-1166 moiety directs the molecule to PD-L1. The other end of the PROTAC simultaneously binds to an E3 ubiquitin ligase, bringing the ligase into close proximity with PD-L1. This induced proximity triggers the ubiquitination of PD-L1, marking it for degradation by the cell's proteasome machinery. This results in the selective destruction of the PD-L1 protein, offering a potentially more potent and durable therapeutic effect compared to simple inhibition.[3]

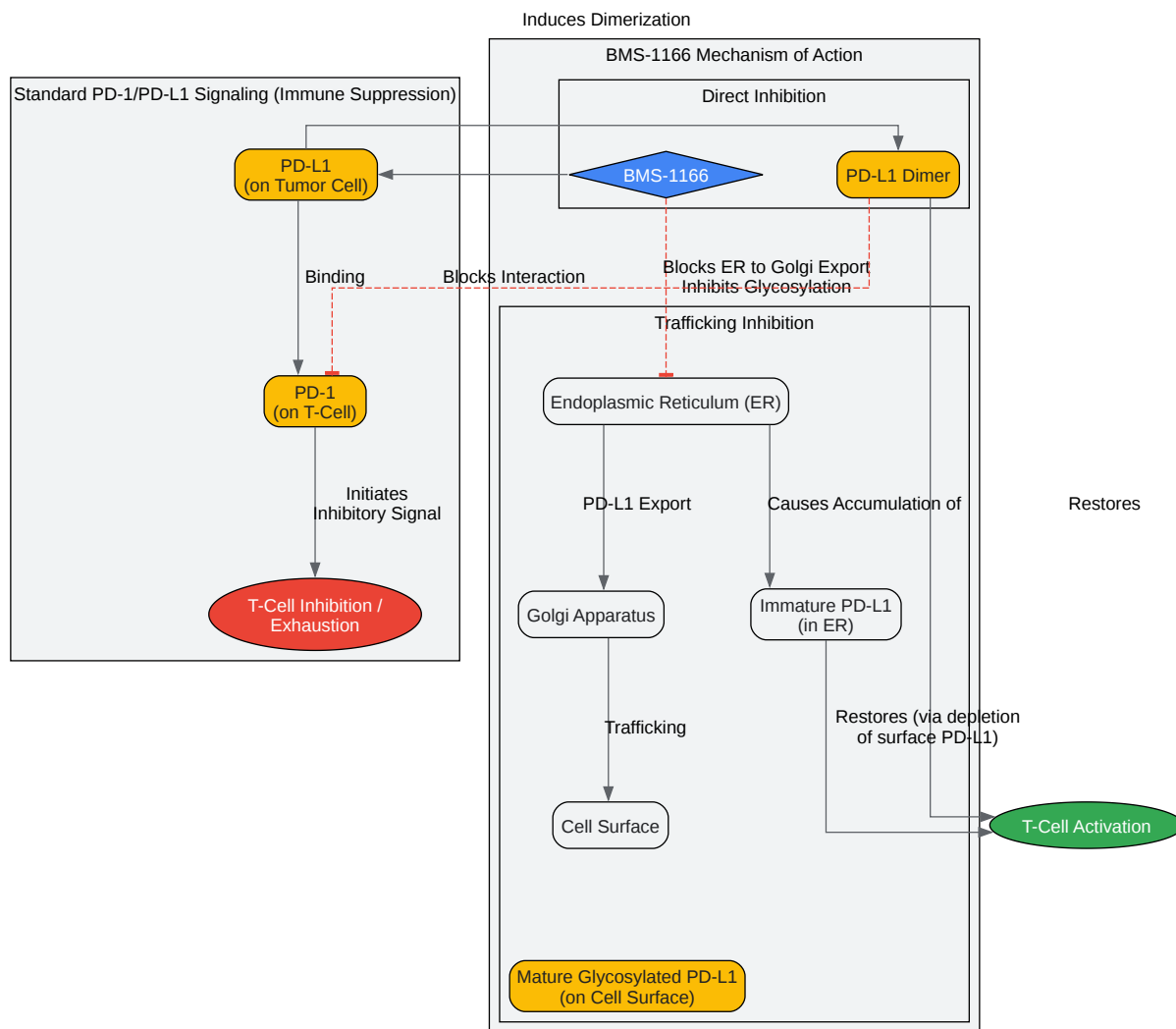
Quantitative Data

The following tables summarize the key quantitative data for BMS-1166 and related PROTAC derivatives.

Compound	Assay	Target(s)	IC50	Reference(s)
BMS-1166	Homogenous Time-Resolved Fluorescence (HTRF)	PD-1/PD-L1 Interaction	1.4 nM	[5][6][11]
PROTAC PD-1/PD-L1 degrader-1 (from related derivative)	Inhibition Assay	PD-1/PD-L1 Interaction	39.2 nM	[4][12]

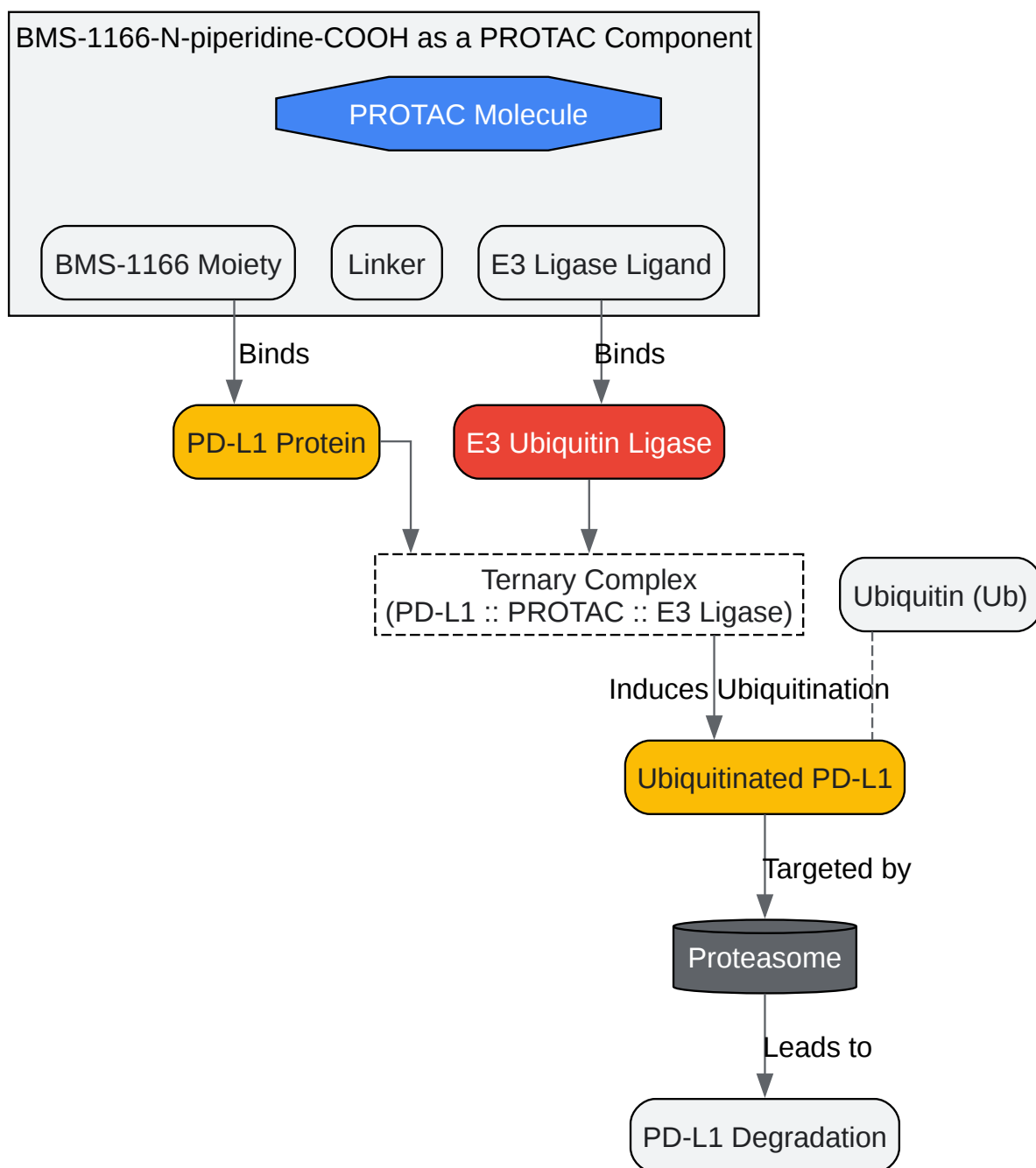
Compound	Cell Viability Assay	Cell Line	EC50	Reference(s)
BMS-1166	Toxicity Assay	Jurkat	40.5 μ M	[2]
BMS-1001	Toxicity Assay	Jurkat	33.4 μ M	[2]

Signaling and Mechanistic Diagrams



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Caption: Dual mechanism of action of the core BMS-1166 molecule.



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Caption: Mechanism of PD-L1 degradation by a BMS-1166-based PROTAC.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action are provided below.

Homogenous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This in vitro assay quantifies the ability of a compound to disrupt the interaction between PD-1 and PD-L1.

- Objective: To determine the IC₅₀ value of BMS-1166 for the inhibition of the PD-1/PD-L1 interaction.
- Methodology:
 - Recombinant human PD-1 and PD-L1 proteins, tagged with compatible FRET pairs (e.g., terbium cryptate and d2), are used.
 - The proteins are incubated together in an assay buffer in a microplate to allow for binding.
 - Serial dilutions of the test compound (BMS-1166) are added to the wells.
 - The plate is incubated to allow the compound to interact with the proteins and reach equilibrium.
 - The HTRF signal is read on a compatible plate reader. A high signal indicates proximity of the FRET pairs (i.e., PD-1 and PD-L1 are bound). A low signal indicates disruption of the interaction.
 - IC₅₀ curves are generated by plotting the HTRF signal against the compound concentration. The IC₅₀ is the concentration of the compound that inhibits 50% of the binding signal.[\[5\]](#)

Cellular Co-culture Assay for PD-1 Degradation

This cell-based assay is used to assess the functional consequence of the PD-1/PD-L1 interaction and its inhibition.

- Objective: To demonstrate that BMS-1166 can block the PD-L1-induced degradation of PD-1 in T-cells.
- Methodology:
 - Cell Lines: A PD-L1-expressing cancer cell line (e.g., PC9/PD-L1) and a PD-1-expressing T-cell line (e.g., Jurkat/PD-1) are used.[\[5\]](#)[\[10\]](#)
 - Treatment: The PD-L1 expressing cells are pre-treated with various concentrations of BMS-1166 or a vehicle control (DMSO) for a specified time (e.g., 17 hours).[\[5\]](#)
 - Co-culture: The PD-1 expressing T-cells are then added to the culture of treated cancer cells and incubated together (e.g., for 12-17 hours).[\[5\]](#)[\[8\]](#)
 - Lysis and Western Blot: After co-culture, total cell lysates are collected. The protein levels of PD-1, PD-L1, and a loading control (e.g., GAPDH) are analyzed by Western Blot.
 - Analysis: In the control group, co-culture induces the degradation of PD-1. Effective inhibition by BMS-1166 is observed as a dose-dependent prevention of this PD-1 degradation.[\[5\]](#)

PD-L1 Glycosylation and ER-Export Analysis

This experiment investigates the effect of BMS-1166 on the post-translational modification and trafficking of PD-L1.

- Objective: To determine if BMS-1166 inhibits PD-L1 glycosylation and blocks its transport from the ER.
- Methodology:
 - Cell Treatment: PD-L1 expressing cells (e.g., PC9/PD-L1) are treated with BMS-1166 (e.g., 10 μ M), a positive control for glycosylation inhibition like Tunicamycin (TM), or a vehicle control (DMSO) for 17 hours.[\[5\]](#)
 - Western Blot Analysis:

- Cell lysates are collected. To confirm changes in glycosylation, one portion of the lysate can be treated with PNGase F, an enzyme that removes N-linked glycans.
- The lysates (with and without PNGase F treatment) are analyzed by Western Blot for PD-L1. Under-glycosylated PD-L1 will migrate faster on the gel, appearing as a lower molecular weight band compared to the mature, fully glycosylated form.
- Treatment with BMS-1166 results in an increase in the lower molecular weight band of PD-L1, similar to but distinct from the complete inhibition by Tunicamycin.[5]
- Immunocytochemical Staining:
 - Treated cells are fixed, permeabilized, and stained with antibodies against PD-L1 and an ER-marker protein (e.g., Calnexin).
 - Confocal microscopy is used to visualize the subcellular localization of PD-L1. In BMS-1166-treated cells, PD-L1 shows increased co-localization with the ER marker, indicating its accumulation in that organelle.[5][8]

Caption: Workflow for key cellular assays.

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